Product packaging for Zolpidem hydrobromide(Cat. No.:CAS No. 299397-23-2)

Zolpidem hydrobromide

Cat. No.: B12766797
CAS No.: 299397-23-2
M. Wt: 388.3 g/mol
InChI Key: ZQPYVWMBTZWNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zolpidem hydrobromide is a high-purity chemical reagent provided for non-clinical research applications. This compound is a well-characterized hypnotic agent belonging to the imidazopyridine class and is a potent, selective agonist of the GABA-A receptor benzodiazepine site . Its primary research value lies in its subtype specificity; unlike classical benzodiazepines, zolpidem displays high affinity for GABA-A receptors containing the α1 subunit, which is primarily associated with sedative-hypnotic effects . This makes it an essential pharmacological tool for studying the function of specific GABA-A receptor subtypes in the central nervous system, mechanisms of sleep regulation, and for in vitro binding assays . Key Research Areas & Applications: • Neuroscience Research: Used to investigate the role of α1-subunit-containing GABA-A receptors in neuronal excitability, synaptic transmission, and sedation . • Receptor Pharmacology: Serves as a reference standard in studies of allosteric modulation of GABAergic signaling and receptor subtype selectivity . • Biochemical Assays: Suitable for use in cell-based assays and other in vitro research models to study GABA receptor function and compound interactions. Chemical & Pharmacological Properties: • IUPAC Name: N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide hemitartrate . • Molecular Formula: C19H21N3O . • Molecular Weight: 307.4 g/mol . • Mechanism of Action: Zolpidem acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, enhancing the inhibitory effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization . Important Notice: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. The safety data for this compound in a laboratory setting should be consulted prior to use. Handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22BrN3O B12766797 Zolpidem hydrobromide CAS No. 299397-23-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

299397-23-2

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrobromide

InChI

InChI=1S/C19H21N3O.BrH/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;/h5-10,12H,11H2,1-4H3;1H

InChI Key

ZQPYVWMBTZWNRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.Br

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Zolpidem Hydrobromide

Established Synthetic Pathways for the Zolpidem Core Structure

The most well-established and industrially applied synthetic routes to zolpidem rely on a multi-step sequence starting from commercially available precursors. These pathways have been refined over time to improve efficiency, yield, and purity.

4-Methylacetophenone as a Common Precursor in Imidazopyridine Synthesis

The synthesis of the zolpidem backbone typically commences with 4-methylacetophenone. arkat-usa.orggoogle.com The initial step involves the halogenation of this precursor, most commonly through bromination, to yield an α-bromoacetophenone derivative. arkat-usa.org This reaction is a critical step that prepares the molecule for the subsequent cyclization reaction. For instance, one process involves the bromination of 4-methylacetophenone in the presence of a suitable solvent like methanol (B129727) with aluminum chloride as a catalyst or in chloroform. google.comgoogle.com The resulting lachrymatory α-bromo intermediate is often used directly in the next step without isolation to avoid handling the hazardous compound. arkat-usa.orggoogle.com

Formation of Imidazopyridine Intermediates via Condensation Reactions

The core imidazo[1,2-a]pyridine (B132010) structure is formed through the condensation of the α-halo-4-methylacetophenone intermediate with 2-amino-5-methylpyridine. arkat-usa.orggoogle.com This cyclocondensation reaction, often carried out in the presence of a base like sodium carbonate, results in the formation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. arkat-usa.org This imidazopyridine derivative is the key scaffold upon which the final acetamide (B32628) side chain is built. The reaction can be performed in various organic solvents, including acetone, tetrahydrofuran (B95107), or dimethylformamide, at elevated temperatures. google.comgoogle.com

Amidation Reactions for Final Zolpidem Acetamide Formation

The introduction of the N,N-dimethylacetamide group at the 3-position of the imidazopyridine ring is the final key transformation. Several methods have been developed to achieve this.

A common route involves a multi-step process starting with a Mannich reaction on the imidazopyridine core to introduce a dimethylaminomethyl group. arkat-usa.orgjocpr.com This intermediate is then converted to a quaternary ammonium (B1175870) salt using an alkylating agent like methyl iodide. arkat-usa.orggoogle.com Subsequent treatment with sodium cyanide yields the corresponding nitrile intermediate, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile. arkat-usa.orgjocpr.comgoogle.com This nitrile is then hydrolyzed, typically under alkaline conditions, to produce 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, commonly known as "zolpidic acid". arkat-usa.orggoogle.comjocpr.com

The final step is the amidation of zolpidic acid with dimethylamine. google.com This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with dimethylamine. arkat-usa.orggoogle.com Alternatively, coupling agents like carbonyldiimidazole (CDI) can be used to facilitate the amide bond formation, though this reagent can be costly and moisture-sensitive. arkat-usa.orgjocpr.com

Process Development for Enhanced Yield and Purity

Other developments include the use of novel catalytic systems. For example, a copper(I) iodide/BINOL-mediated tandem reaction has been developed for a scalable synthesis, affording zolpidem in a 54% isolated yield. d-nb.inforesearchgate.net This method simplifies the procedure and avoids tedious column chromatography. d-nb.info Another reported method for the synthesis of Zolpidem hydrochloride utilizes a Pd-C/H2 reduction system, which reportedly increases the yield to approximately 70% and the purity to about 99%. patsnap.com

Comparison of Zolpidem Synthesis Process Improvements
MethodKey Reagents/ConditionsReported YieldReported PurityReference
Modified 4-Stage ProcessIn-situ synthesis of zolpidic acid; PCl5 for amidation66% (overall)>99.9% (by HPLC) arkat-usa.org
CuI/BINOL-Mediated Tandem ReactionCuI/BINOL, one-pot procedure54% (isolated)High d-nb.inforesearchgate.net
Pd-C Reduction MethodPd-C/H2 reduction system~70%~99% patsnap.com
Modified In-situ ProcessPivaloyl chloride, aqueous dimethylamine70% (overall)>99% (by HPLC) jocpr.com

Novel Synthetic Methodologies for Zolpidem and Related Analogues

One-Pot Condensation and Alkylation Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advancement in synthetic efficiency. researchgate.net For zolpidem and its analogues, several one-pot or streamlined procedures have been reported. A convenient strategy has been developed for the synthesis of C3-alkylated imidazopyridines through a one-pot condensation and alkylation of α-bromocarbonyl compounds with 2-aminopyridines. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. nih.gov An efficient three-step, microwave-assisted synthesis of zolpidem and its fluorinated analogues has been developed, which significantly reduces the total reaction time compared to conventional heating methods. researchgate.netnih.gov This protocol also boasts high yields and product purities. nih.gov Additionally, copper-catalyzed three-component coupling reactions have been utilized for the one-pot synthesis of alpidem (B1665719) and zolpidem, further demonstrating the utility of modern catalytic methods in simplifying the synthesis of these important molecules. d-nb.info

Microwave-Assisted Synthesis of Zolpidem and Fluorinated Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.netnih.gov In the context of zolpidem and its analogues, microwave irradiation has been employed to develop an efficient, three-step synthesis process that is notable for its speed and high yields. mdpi.comresearchgate.net This method utilizes easily accessible and inexpensive starting materials, enhancing its practicality for laboratory-scale production. mdpi.com

The protocol demonstrates superior performance in both yield and purity of the final products when compared to traditional oil-bath heating systems. mdpi.comresearchgate.net A key advantage is the substantial reduction in the total reaction time. mdpi.com The process involves a three-step reaction sequence facilitated by microwave heating at each stage: (i) condensation of 2-aminopyridines with α-bromoacetophenones, (ii) a subsequent reaction with N,N-dimethyl-2-oxoacetamide, and (iii) a final step to yield zolpidem or its fluorinated derivatives. mdpi.comresearchgate.net

The development of fluorinated analogues of zolpidem is of particular interest as they exhibit promising metabolic stability and a potentially longer duration of biological activity. nih.gov The microwave-assisted approach provides a rapid and effective means to produce these valuable pharmacological tools for further biological investigation. mdpi.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Step 1 of Zolpidem Synthesis A comparative look at the efficiency of the condensation reaction between 2-aminopyridines and α-bromoacetophenones.

FeatureMicrowave-Assisted SynthesisConventional Oil-Bath Heating
Reaction Time 30 minutesSignificantly longer
Yield 82-90%Generally lower
Purity HighLower
Energy Demand Less cumulative energy demandingHigher energy consumption

Avoidance of Intermediate Isolation in Scalable Processes

In a modified process, intermediates are not purified after each step but are instead used directly in the subsequent reaction stage. jocpr.com For example, after the initial Mannich reaction, the crude product can be extracted into a solvent like dichloromethane (B109758) and used immediately for the next transformation. jocpr.com This method circumvents the need for purification of key intermediates, such as the zolpidic acid, which can be generated and carried forward without isolation. jocpr.comgoogle.com

This strategy offers several advantages:

Cost-Effectiveness: It avoids the use of expensive and unstable reagents like methyl iodide. jocpr.com

Scalability: The process is designed to be viable for commercial production, addressing the drawbacks of earlier, less efficient multi-stage methods. arkat-usa.orgresearchgate.net

By telescoping multiple reaction steps, the synthesis becomes more economical and industrially scalable, which is a crucial consideration for regulatory and commercial manufacturing. arkat-usa.orggoogle.com

Design and Synthesis of Zolpidem Hydrobromide Analogues

Rational Design Principles for Structural Modification

The design of novel zolpidem analogues is guided by rational drug design principles, which aim to optimize the interaction of the molecule with its biological target, the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov These strategies fall into two main categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

SBDD relies on the three-dimensional structure of the target protein. By understanding the specific binding pocket of the GABA-A receptor where zolpidem binds, modifications can be designed to enhance affinity and selectivity. nih.gov Key principles include:

Exploiting Hydrophobic Interactions: The binding site may contain hydrophobic pockets. Modifying the zolpidem structure to include non-polar groups that fit into these pockets can increase binding affinity by displacing water molecules, which is an entropically favorable process. drugdesign.org

Optimizing Hydrogen Bonds: Introducing or modifying functional groups that can form hydrogen bonds with amino acid residues in the receptor's active site can significantly improve the potency of the analogue. drugdesign.org The geometry and positioning of these bonds are critical. drugdesign.org

LBDD is employed when the precise structure of the receptor is unknown. This approach uses the structure of known active ligands, like zolpidem itself, as a template to design new molecules with similar or improved properties. nih.gov The goal of these structural modifications is often to improve metabolic stability, which can lead to a longer duration of action, a feature observed in some fluorinated analogues of zolpidem. nih.gov

Synthesis and Characterization of Novel Zolpidem Derivatives

Following the principles of rational design, various novel derivatives of zolpidem have been synthesized and characterized. A primary focus has been the creation of fluorinated analogues, which are noted for their enhanced metabolic stability. nih.govresearchgate.net

The synthesis of these new derivatives often employs advanced chemical methodologies. For instance, a two-step procedure has been developed for producing zolpidem, alpidem, and their analogues. researchgate.netresearchgate.net This process can involve the creation of previously unknown dibromoalkenes from imidazopyridine, followed by amination to yield the target drug analogues in high yields. researchgate.net Another scalable method utilizes a CuI/BINOL-mediated tandem reaction between an imine and propiolamide, which can produce zolpidem in an 83% yield after isolation of the intermediate imine. researchgate.net

These synthetic routes are often designed to be efficient and scalable, avoiding tedious purification steps like column chromatography. researchgate.netresearchgate.net Once synthesized, the novel derivatives undergo thorough characterization to confirm their structure and purity. This characterization is essential for subsequent biological evaluation to determine their pharmacological profiles. mdpi.comresearchgate.net The development of such analogues is crucial for creating new pharmacological tools for biological research and potentially for therapeutic applications. nih.gov

Molecular Pharmacology and Ligand Receptor Interactions of Zolpidem Hydrobromide

Positive Allosteric Modulation of GABA-A Receptors by Zolpidem

Zolpidem hydrobromide functions as a positive allosteric modulator of GABA-A receptors. This means that it does not directly activate the receptor but rather binds to a site distinct from the GABA binding site, enhancing the effect of the endogenous ligand, GABA. The binding of zolpidem potentiates the GABA-induced influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability. This enhanced inhibitory neurotransmission is the fundamental mechanism underlying the sedative and hypnotic properties of zolpidem.

Subunit Selectivity and Affinity Profiling of Zolpidem at GABA-A Receptors

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, which gives rise to a diversity of receptor subtypes with distinct pharmacological properties. Zolpidem exhibits a notable selectivity for certain subunit compositions, which is a key determinant of its pharmacological profile.

Research has consistently demonstrated that zolpidem has a high affinity for GABA-A receptors that contain the alpha-1 (α1) subunit. nih.gov This preferential binding is considered to be the primary mediator of its sedative-hypnotic effects. Studies on recombinant receptors have shown that zolpidem's potency is significantly higher at α1-containing receptors compared to other subtypes. nih.gov For instance, the binding affinity (Ki) of zolpidem for α1β2γ2 and α1β3γ2 receptors is approximately 20 nM. nih.gov The sedative action of zolpidem is exclusively mediated by these α1-GABA-A receptors. nih.gov

Zolpidem displays an intermediate or moderate affinity for GABA-A receptors containing the alpha-2 (α2) and alpha-3 (α3) subunits. nih.gov The Ki values for α2β1γ2 and α3β1γ2 receptors are reported to be around 400 nM, which is significantly lower than its affinity for the α1 subtype. nih.gov This reduced affinity for α2 and α3 subtypes is thought to contribute to zolpidem's relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines. nih.gov

A defining characteristic of zolpidem's selectivity is its lack of significant affinity for GABA-A receptors containing the alpha-5 (α5) subunit. nih.gov The Ki value for α5β3γ2 and α5β2γ2 receptors is reported to be greater than or equal to 5000 nM. nih.gov The α5 subunit is predominantly expressed in the hippocampus and is implicated in learning and memory processes. Zolpidem's low affinity for this subtype is believed to be the reason for its minimal impact on memory and cognitive functions compared to other hypnotics.

Zolpidem Affinity for GABA-A Receptor Alpha Subtypes

GABA-A Receptor SubtypeBinding Affinity (Ki) in nM
α1-containing (α1β2γ2, α1β3γ2)20
α2- and α3-containing (α2β1γ2, α3β1γ2)400
α5-containing (α5β3γ2, α5β2γ2)≥5000

The presence of a gamma (γ) subunit, particularly the γ2 subunit, is crucial for the high-affinity binding of zolpidem. aspetjournals.org The benzodiazepine (B76468) binding site, where zolpidem acts, is located at the interface between the α and γ subunits. aspetjournals.org While the γ2 subunit is essential for high-affinity binding, studies have shown that zolpidem has little to no sensitivity for receptors containing γ1 or γ3 subunits, regardless of the co-assembled α subunit isoform. researchgate.net Research indicates that specific amino acid residues within the γ2 subunit are necessary for conferring high-affinity zolpidem binding. aspetjournals.orgresearchgate.net

Structural Determinants of this compound Binding at the Benzodiazepine Site

The selective binding of zolpidem to specific GABA-A receptor subtypes is dictated by the molecular architecture of the benzodiazepine binding site. Several key amino acid residues within both the α and γ subunits have been identified as critical for zolpidem's affinity and selectivity.

On the α1 subunit, a glycine residue at position 200 (α1Gly200) is a significant determinant of high-affinity binding. aspetjournals.org In contrast, α2, α3, and α5 subunits possess a bulkier amino acid (glutamate) at the corresponding position, which creates steric hindrance and reduces zolpidem's binding affinity. aspetjournals.org

Within the γ2 subunit, several residues are crucial for high-affinity zolpidem binding. These include Methionine 57 (γ2Met57), Phenylalanine 77 (γ2Phe77), and Methionine 130 (γ2Met130). aspetjournals.orgresearchgate.net Furthermore, a specific seven-amino-acid stretch in the loop F region of the γ2 subunit (amino acids 186-192) has been identified as necessary to confer high-affinity zolpidem binding to GABA-A receptors. aspetjournals.orgresearchgate.net In silico docking studies suggest that three residues within this loop F, namely γ2Glu189, γ2Thr193, and γ2Arg194, are important for stabilizing zolpidem within the binding pocket. aspetjournals.orgresearchgate.net

Key Amino Acid Residues for Zolpidem Binding

SubunitAmino Acid ResidueRole in Zolpidem Binding
Alpha-1 (α1)Glycine 200 (Gly200)Contributes to high affinity; substitution with bulkier residues reduces affinity.
Gamma-2 (γ2)Methionine 57 (Met57)Necessary for high-affinity binding.
Gamma-2 (γ2)Phenylalanine 77 (Phe77)Necessary for high-affinity binding.
Gamma-2 (γ2)Methionine 130 (Met130)Necessary for high-affinity binding.
Gamma-2 (γ2)Serine 186 - Aspartate 192 (Loop F)A seven-amino acid stretch required for high-affinity binding.
Gamma-2 (γ2)Glutamate 189 (Glu189)Stabilizes zolpidem in the binding pocket.
Gamma-2 (γ2)Threonine 193 (Thr193)Stabilizes zolpidem in the binding pocket.
Gamma-2 (γ2)Arginine 194 (Arg194)Stabilizes zolpidem in the binding pocket.

Identification of Key Amino Acid Residues on Alpha and Gamma Subunits

The high-affinity binding of zolpidem to the GABA-A receptor is dictated by specific amino acid residues within both the α and γ subunits. Site-directed mutagenesis and radioligand binding studies have been instrumental in identifying these critical determinants. nih.govresearchgate.net

Early research identified three residues on the γ2 subunit as essential for high-affinity zolpidem binding: γ2Met57, γ2Phe77, and γ2Met130. nih.govresearchgate.netaspetjournals.org Subsequent investigations using chimeric subunits and molecular modeling have further pinpointed residues within the Loop F region of the γ2 subunit. nih.govresearchgate.net Specifically, γ2Glu189, γ2Thr193, and γ2Arg194 have been shown to be important for stabilizing zolpidem within the binding pocket. nih.govresearchgate.net

On the α1 subunit, several residues have also been implicated in zolpidem binding, including α1H101, which is crucial for the sedative action of zolpidem. nih.govnih.gov Mutation of this residue to arginine, as seen in α1(H101R) mice, virtually abolishes high-affinity zolpidem binding and its subsequent sedative effects. nih.govfrontiersin.org Other residues on the α1 subunit that contribute to the binding pocket include α1T162, α1G200, α1S204, α1T206, α1Y209, and α1V211. nih.gov

SubunitKey Amino Acid ResidueRole in Zolpidem Binding
Gamma-2 (γ2)Met57Necessary for high-affinity binding. nih.govresearchgate.netaspetjournals.org
Gamma-2 (γ2)Phe77Necessary for high-affinity binding. nih.govresearchgate.netaspetjournals.org
Gamma-2 (γ2)Met130Necessary for high-affinity binding. nih.govresearchgate.netaspetjournals.org
Gamma-2 (γ2)Glu189Important for stabilizing zolpidem in the binding pocket. nih.govresearchgate.net
Gamma-2 (γ2)Thr193Important for stabilizing zolpidem in the binding pocket. nih.govresearchgate.net
Gamma-2 (γ2)Arg194Important for stabilizing zolpidem in the binding pocket. nih.govresearchgate.net
Alpha-1 (α1)His101Crucial for high-affinity binding and sedative effects. nih.govnih.gov

Role of the Gamma-2 Subunit Loop F Region in Conferring High-Affinity Binding

The Loop F region of the γ2 subunit, a dynamic area situated at the α/γ subunit interface, plays a pivotal role in conferring high-affinity binding for zolpidem. nih.govnih.gov Studies utilizing γ2/α1 chimeric subunits have demonstrated that a specific seven-amino-acid stretch within Loop F, from residues 186 to 192 (γ2Ser186–Asp192), is necessary for this high-affinity interaction. nih.govresearchgate.net

When receptors were constructed with chimeric subunits containing only the initial 161 amino-terminal residues of the γ2 subunit, the binding affinity for zolpidem was reduced approximately 8-fold, while the affinity for the classic benzodiazepine flunitrazepam remained unchanged. nih.govresearchgate.net Incrementally restoring the γ2 subunit sequence revealed that the inclusion of the γ2 186-192 region was required to restore wild-type zolpidem binding affinity. nih.gov This highlights that while zolpidem and classic benzodiazepines share a binding site, their specific requirements for high-affinity interaction differ significantly. nih.govaspetjournals.org

Computational and Biophysical Studies of Zolpidem-GABA-A Receptor Interactions

Computational and biophysical methods have provided significant insights into the molecular interactions between zolpidem and the GABA-A receptor. These in silico approaches, including molecular docking and molecular dynamics simulations, complement experimental data to elucidate the precise binding mechanisms. usm.mydntb.gov.ua

Molecular Docking Simulations to Elucidate Binding Modes and Stabilization

Molecular docking simulations have been employed to predict the orientation and stabilization of zolpidem within the benzodiazepine binding pocket at the α1/γ2 interface. researchgate.netaspetjournals.org These simulations have shown that zolpidem docking converges to a single, low-energy pose, suggesting a well-defined binding orientation. aspetjournals.org

Study FindingComputational MethodImplication for Zolpidem Binding
Single low-energy binding pose. aspetjournals.orgMolecular DockingSuggests a specific and stable orientation within the binding site.
Binding relies on shape recognition. nih.govacs.orgMolecular DockingExplains high selectivity for α1- and γ2-containing receptors.
Stabilization by Loop F residues. nih.govresearchgate.netIn Silico DockingResidues γ2Glu189, γ2Thr193, and γ2Arg194 are key for maintaining binding pocket integrity.

In Silico Approaches for Ligand-Receptor Complex Analysis

Beyond initial docking, more advanced in silico techniques such as homology modeling and molecular dynamics (MD) simulations have been used to analyze the zolpidem-receptor complex. researchgate.netusm.my Homology models of the GABA-A receptor's extracellular domain, based on related protein structures, provide a structural framework to map the binding site and interpret experimental data. nih.govaspetjournals.org

MD simulations of the zolpidem-GABA-A receptor complex have been used to assess the stability of the interaction over time. usm.mydntb.gov.uanih.gov These simulations can reveal the dynamics of the binding pocket and how the ligand's presence may influence the receptor's conformational state, contributing to its allosteric modulation. researchgate.net Such computational analyses have supported the potential for zolpidem to bind not only at the classic α1/γ2 interface but also at novel interfaces, such as the α1/α1 interface in certain receptor stoichiometries, which may contribute to some of its unusual pharmacological effects. usm.myresearchgate.net

Theoretical Frameworks for Receptor-Ligand Activity

The activity of zolpidem at the GABA-A receptor can be understood through theoretical frameworks that consider the fundamental forces governing drug-receptor interactions. One such framework involves the role of electrostatics in ligand binding and receptor modulation. nih.gov

It has been proposed that the protonated form of zolpidem, a highly conjugated pyridinium salt, is the active form at the receptor. nih.gov The molecular electrostatic potential of this cation may play a significant energetic role in the binding process or act as a bridging mechanism within the binding site. nih.gov This electrostatic mechanism is considered a significant factor in drug action, highlighting that beyond simple lock-and-key interactions, the distribution of charge and electrostatic fields are critical determinants of zolpidem's ability to bind to and modulate the GABA-A receptor. nih.gov

Enzymatic Biotransformation and Metabolite Research of Zolpidem Hydrobromide

Cytochrome P450 (CYP) Mediated Metabolic Pathways

The biotransformation of zolpidem is predominantly a hepatic process mediated by several CYP isoforms. These enzymes introduce functional groups into the zolpidem molecule, initiating a cascade of reactions that ultimately lead to its elimination.

Primary Role of CYP3A4 in Zolpidem Biotransformation

CYP3A4 is the principal enzyme responsible for the metabolism of zolpidem. drugbank.comnih.gov This isoform is highly expressed in the human liver and intestine and is involved in the metabolism of a vast array of xenobiotics. In the case of zolpidem, CYP3A4 is the rate-limiting enzyme in the formation of its alcohol derivatives. clinpgx.org Studies have shown that CYP3A4 accounts for a significant portion of zolpidem's clearance. fda.gov The central role of this enzyme is further underscored by the significant impact of CYP3A4 inhibitors and inducers on zolpidem's pharmacokinetic profile.

Involvement of Other CYP Isoforms (e.g., CYP2C9, CYP1A2, CYP2D6)

While CYP3A4 plays the primary role, other CYP isoforms also contribute to the metabolism of zolpidem, creating a multi-pathway clearance system. nih.gov These include CYP2C9, CYP1A2, and to a lesser extent, CYP2D6. clinpgx.orgwikipedia.org The involvement of multiple enzymes in its metabolism suggests a lower susceptibility to complete metabolic blockade by a single inhibitor, which can be a clinically relevant advantage. The contribution of these minor pathways ensures the efficient biotransformation of zolpidem even when the primary pathway is compromised.

EnzymeRole in Zolpidem Metabolism
CYP3A4 Primary enzyme, responsible for the rate-limiting step in the formation of alcohol derivatives.
CYP2C9 Contributes to the formation of hydroxylated metabolites.
CYP1A2 Participates in the formation of alcohol derivatives.
CYP2D6 Plays a minor role in the overall metabolism of zolpidem.

Hydroxylation of Phenyl and Imidazopyridine Moieties

The initial and pivotal step in zolpidem's metabolism is the hydroxylation of its chemical structure. This process occurs at two main sites: the methyl group on the phenyl ring and the methyl group on the imidazopyridine ring. clinpgx.org This enzymatic reaction introduces a hydroxyl group, transforming the lipophilic zolpidem molecule into more polar, water-soluble alcohol derivatives. This increased polarity is a crucial prerequisite for subsequent metabolic reactions and ultimate excretion.

Subsequent Conversion of Alcohol Derivatives to Carboxylic Acids

Following the initial hydroxylation, the alcohol derivatives of zolpidem undergo further oxidation. This second phase of metabolism involves the conversion of the newly formed alcohol groups into carboxylic acids. clinpgx.org This transformation significantly increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through the kidneys. The resulting carboxylic acid metabolites are pharmacologically inactive. drugbank.com

Identification and Structural Elucidation of Novel Zolpidem Metabolites

Recent advancements in analytical techniques have enabled the identification of previously unknown metabolites of zolpidem, shedding light on alternative biotransformation pathways.

Discovery of Zolpidem Dihydrodiol and its Glucuronide Conjugates

Research has led to the discovery of novel metabolites, including zolpidem dihydrodiol and its corresponding glucuronide conjugates. researchgate.netnih.gov The identification of zolpidem dihydrodiol suggests a metabolic pathway involving the formation of an epoxide intermediate on the pyridine (B92270) ring. researchgate.netnih.gov This epoxide is then hydrolyzed to the dihydrodiol. Further metabolism of this dihydrodiol can occur through glucuronidation, a process where glucuronic acid is attached to the molecule, further increasing its water solubility and facilitating its excretion. The structural elucidation of these novel metabolites has been achieved through advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Novel MetaboliteMetabolic Pathway
Zolpidem Dihydrodiol Formation of an epoxide intermediate on the pyridine ring, followed by hydrolysis.
Zolpidem Dihydrodiol Glucuronide Glucuronidation of the zolpidem dihydrodiol metabolite.

Characterization of Cysteine Adducts of Zolpidem and Dihydro(hydroxy)zolpidem

Recent research has led to the identification of novel metabolites of zolpidem, specifically cysteine adducts of both zolpidem and dihydro(hydroxy)zolpidem, which have been detected in postmortem urine samples. researchgate.netnih.gov The discovery of these adducts suggests a more complex metabolic pathway for zolpidem than previously understood.

The characterization of these metabolites was carried out using advanced analytical techniques, including liquid chromatography–triple quadrupole mass spectrometry (LC-QqQMS) and liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QqTOFMS). researchgate.net Analysis of the product ion spectra of the cysteine adduct of dihydro(hydroxy)zolpidem (Z-H₂OCys) revealed several fragmentation pathways. One key pathway involves the loss of a water molecule, followed by fragmentation patterns identical to those of the zolpidem-cysteine adduct (Z-Cys). Another pathway shows a loss of the cysteine moiety, resulting in fragments characteristic of hydroxyzolpidems. A third pathway leads to the formation of the parent zolpidem molecule. researchgate.net

While the precise location of the cysteine conjugate on the pyridine ring has not been fully elucidated, its presence has been confirmed. researchgate.net In urinary excretion studies, it was observed that the dihydro(hydroxy)zolpidem cysteine adduct (DHZCys) and the zolpidem cysteine adduct (ZCys) were almost entirely in their free, unconjugated forms. nih.gov The formation of these adducts points towards the generation of reactive intermediates during zolpidem metabolism. researchgate.net

Glucuronides of Hydroxyzolpidems

In addition to cysteine adducts, novel glucuronides of hydroxyzolpidems have been identified as metabolites of zolpidem. researchgate.net Glucuronidation is a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion from the body. The discovery of these glucuronidated metabolites in postmortem urine further expands the known biotransformation pathways of zolpidem. researchgate.net

Analysis using liquid chromatography-tandem mass spectrometry has confirmed the presence of these conjugates. The product ion spectra for these metabolites show a characteristic loss of the glucuronic acid moiety (-176 Da), yielding fragment ions that are identical to those of the parent hydroxyzolpidems. researchgate.net Studies quantifying zolpidem metabolites in postmortem urine indicate that a significant portion of hydroxylated metabolites, such as 6-hydroxymethyl zolpidem (M4) and 8-hydroxyzolpidem (8OH), are excreted as conjugates, which would include these glucuronides. nih.gov In contrast, a substantial fraction of 7-hydroxyzolpidem (7OH) was found to be excreted in its free form. nih.gov

Proposed Epoxide Formation on the Pyridine Ring as an Intermediate

The identification of novel metabolites such as zolpidem dihydrodiol and cysteine adducts has led to the proposal of a new metabolic pathway for zolpidem that involves the formation of an epoxide on the pyridine ring as a reactive intermediate. researchgate.net This hypothesis provides a mechanistic explanation for the formation of these newly discovered metabolites.

The proposed pathway suggests that a cytochrome P450 enzyme catalyzes the epoxidation of the zolpidem pyridine ring. This epoxide is a highly reactive electrophile. It can then be hydrolyzed by epoxide hydrolase to form zolpidem dihydrodiol. Alternatively, the epoxide can undergo nucleophilic attack by glutathione (B108866) (GSH), a key cellular antioxidant, leading to the formation of a glutathione adduct. The subsequent breakdown of the glutathione adduct, through the elimination of glutamic acid and glycine, results in the formation of the observed cysteine adducts of zolpidem and dihydro(hydroxy)zolpidem. researchgate.net The detection of zolpidem dihydrodiol and its glucuronides, alongside the cysteine adducts, provides strong evidence for this epoxide-diol pathway in zolpidem metabolism. researchgate.netnih.gov

Mechanistic Aspects of Metabolic Interactions

In Vitro and In Vivo Assessment of Zolpidem's Inhibitory Potential on CYP Enzymes

The potential of zolpidem hydrobromide to act as an inhibitor of cytochrome P450 (CYP) enzymes has been investigated in both in vitro and in vivo studies to understand its capacity for drug-drug interactions. Zolpidem is metabolized by several CYP isoforms, with CYP3A4 being the principal enzyme, accounting for approximately 61% of its net intrinsic clearance. nih.govdrugbank.comresearchgate.net Other contributing enzymes include CYP2C9 (22%), CYP1A2 (14%), and to a lesser extent, CYP2D6 and CYP2C19. nih.govdrugbank.comresearchgate.net

In vitro studies using human liver microsomes have shown that zolpidem is generally a weak inhibitor of major CYP enzymes. researchgate.net At high concentrations (100 µM), zolpidem exhibited negligible to weak inhibition of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. researchgate.net For CYP3A, an IC₅₀ value of approximately 100 µM has been reported, indicating weak competitive inhibition. researchgate.net

Table 1: In Vitro Inhibition of Zolpidem on Human CYP Enzymes

This table summarizes the kinetic parameters of zolpidem's inhibitory effects on key cytochrome P450 enzymes based on in vitro studies.

CYP Enzyme Inhibition Type Kinetic Parameter Value (µM) Source(s)
CYP3A Competitive Inhibition IC₅₀ ~100 researchgate.net
CYP3A4 Mechanism-Based Inactivation (Human Liver Microsomes) Kᵢ 122 researchgate.netnih.gov
CYP3A4 Mechanism-Based Inactivation (Recombinant) Kᵢ 50 researchgate.netnih.gov

Table 2: Kinetic Constants for Mechanism-Based Inactivation of CYP3A by Zolpidem

This table details the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration required for half-maximal inactivation (Kᵢ) from in vitro assessments.

System kᵢₙₐ꜀ₜ (min⁻¹) Kᵢ (µM) Source(s)
Human Liver Microsomes (HLM) 0.094 122 researchgate.netnih.gov

In vivo-in vitro extrapolation (IV-IVE) models predict that zolpidem is unlikely to be a significant perpetrator of metabolic drug interactions involving CYP3A. researchgate.netnih.gov For example, simulations predicted only a 1.1- to 1.7-fold increase in the area under the curve (AUC) for midazolam, a sensitive CYP3A substrate, when co-administered with zolpidem. researchgate.netnih.gov Clinical studies support this finding; for instance, co-administration of ketoconazole, a potent CYP3A4 inhibitor, reduced zolpidem's oral clearance by about 40%, which is less than what might be expected if zolpidem clearance were solely dependent on CYP3A4. nih.govdrugbank.com This incomplete dependence on a single CYP pathway mitigates the clinical risk of significant metabolic inhibition. nih.govdrugbank.com

Solid State Chemistry and Crystallographic Research of Zolpidem and Its Salts

Polymorphic Forms and Amorphous States of Zolpidem and its Salts

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. google.com These forms, along with amorphous and solvated states, are crucial in pharmaceutical development. Zolpidem hemitartrate is known to exhibit several polymorphic forms, commonly designated as Forms A, B, C, D, E, F, G, and H. google.com

Pharmaceutical solids can exist in different physical states, such as crystalline or amorphous forms. google.com The various crystalline forms, or polymorphs, of a single compound can display significant differences in properties like melting point, chemical reactivity, and density. google.com For Zolpidem hemitartrate, multiple polymorphs have been identified, with research focusing on their relative stability and interconversion. justia.com For instance, Form A of Zolpidem hemitartrate is known to be a relatively unstable polymorph. justia.com The transformation between these polymorphic forms can be induced by environmental conditions such as heat, contact with solvents, or mechanical stress. google.com

Detailed structural studies have been conducted on several of Zolpidem's solid-state forms. Form E of Zolpidem hemitartrate is a well-characterized hemihydrate. nih.govosti.gov Thermal decomposition of Form E yields two distinct crystalline phases: Zolpidem tartrate (referred to as Form II) and pure Zolpidem base (Form III). nih.govresearchgate.net The crystal structures of both decomposition products have been successfully determined from powder X-ray diffraction data. nih.govresearchgate.net The designation Form I has also been used in literature to refer to the initial Zolpidem hemitartrate hemihydrate (Form E) compound prior to its thermal decomposition. nih.gov

Solvates are crystalline solids that incorporate solvent molecules into their crystal lattice; if the solvent is water, they are termed hydrates. google.com Zolpidem and its salts can form various solvates and hydrates.

The most extensively studied hydrate (B1144303) is Zolpidem hemitartrate hemihydrate , also known as Form E. nih.govosti.gov Its structure has been solved, revealing the specific role of the water molecule in stabilizing the crystal lattice. nih.gov

Besides hydrates, other solvates have been identified. Analysis of Zolpidem tartrate prepared via crystallization from methanol (B129727) showed it to be a methanol solvate , containing two molecules of methanol per molecule of Zolpidem tartrate. justia.comgoogle.com The methanol was found to be a crucial component in the formation of this particular crystalline lattice. justia.com Attempts to crystallize Zolpidem tartrate from non-methanolic solvents like ethanol (B145695) or isopropanol (B130326) were unsuccessful, highlighting the specific nature of solvate formation. google.com Other research has noted the possibility of converting Zolpidem polymorphs using solvents such as ethanol, propanol, butanol, and ethyl acetate (B1210297). google.com Furthermore, Zolpidem hydrochloride has been shown to form a stable monohydrate as well as a hemiethanolate . google.com

Crystal Structure Elucidation and Analysis

The definitive method for characterizing polymorphic and solvated forms is single-crystal or powder X-ray diffraction, which provides detailed information about the three-dimensional arrangement of molecules.

High-resolution X-ray powder diffraction has been instrumental in elucidating the crystal structures of several Zolpidem forms. The crystallographic parameters for Form E, Form II, and Form III have been determined. nih.govresearchgate.net

Zolpidem hemitartrate hemihydrate (Form E) crystallizes in the orthorhombic P2(1)2(1)2(1) space group. nih.govosti.gov Upon heating to 140 °C, it decomposes into Zolpidem tartrate (Form II) and Zolpidem base (Form III). Zolpidem tartrate (Form II) also adopts an orthorhombic P2(1)2(1)2(1) space group, while Zolpidem base (Form III) crystallizes in the orthorhombic Pcab space group. nih.govresearchgate.net A separate room-temperature analysis of Zolpidem base reported the space group as Pcba with comparable unit cell dimensions. researchgate.net

Below is an interactive data table summarizing the crystallographic data for these forms.

Compound NameFormCrystal SystemSpace Groupa (Å)b (Å)c (Å)Data Source(s)
Zolpidem Hemitartrate HemihydrateEOrthorhombicP2(1)2(1)2(1)22.4664(6)26.0420(7)7.4391(1) nih.gov, researchgate.net, osti.gov
Zolpidem TartrateIIOrthorhombicP2(1)2(1)2(1)19.9278(8)15.1345(8)7.6246(2) nih.gov, researchgate.net
Zolpidem BaseIIIOrthorhombicPcab9.9296(4)18.4412(9)18.6807(9) nih.gov, researchgate.net

Note: Data for Form II and Form III were collected at 140 °C.

The stability and packing of molecules within the crystal lattice are governed by a network of intermolecular interactions. In the crystal structures of Zolpidem and its salts, several key interactions are observed. nih.govresearchgate.net

In the salt forms containing tartrate, the tartrate moieties play a crucial structural role by forming chains linked by hydrogen bonds . nih.govresearchgate.net This creates a robust hydrogen-bonding network that helps to organize the Zolpidem molecules.

In the case of Zolpidem hemitartrate hemihydrate (Form E), the water molecule is not merely a space-filler but is integral to the structure. It participates in the hydrogen-bonding network by forming a specific hydrogen bond to the imidazole (B134444) nitrogen atom of the Zolpidem molecule, further anchoring the components of the crystal lattice. nih.govosti.govresearchgate.net

Polymorphic Transformations and Stability Studies

Specific studies detailing the thermal-induced polymorphic conversions and decomposition products exclusively for zolpidem hydrobromide are not extensively available in the reviewed literature. For the more commonly studied zolpidem hemitartrate, thermal analyses have identified distinct events such as water loss, polymorphic transitions, melting, and eventual decomposition. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net For instance, the hemihydrate Form E of zolpidem hemitartrate loses water between 50°C and 100°C, followed by decomposition at approximately 120°C to yield zolpidem tartrate and zolpidem base. nih.govresearchgate.netosti.gov Similar dedicated thermal investigations are necessary to understand the behavior of this compound upon heating, which would be critical for defining its stability during manufacturing and storage. A patent has suggested that this compound possesses sufficient physical stability so that upon heating from 20°C to 250°C, it does not show a melting endotherm that corresponds to the zolpidem free base, implying a different and potentially more stable thermal profile than the tartrate salt. justia.com

Detailed research on how environmental factors such as humidity and temperature affect the polymorphic stability of this compound is not widely documented. For other salt forms like zolpidem hemitartrate, environmental conditions are known to induce polymorphic transformations. For example, treating tablets containing zolpidem hemitartrate Form A with heat and humidity can convert it to Form D. google.comgoogle.com The stability of different polymorphic forms is crucial as it can impact the final properties of the pharmaceutical product. While one patent suggests this compound is a physically stable solid-phase salt form, empirical data on its behavior under varied environmental conditions is required for confirmation. justia.com

Advanced Characterization Methodologies in Solid-State Research

Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not extensively detailed in the available literature. These thermal analysis techniques are crucial for understanding the physicochemical properties of a compound. google.com TGA measures weight changes as a function of temperature, often indicating desolvation or decomposition, while DSC detects heat flow changes associated with thermal events like melting, crystallization, and polymorphic transitions. google.com

For comparison, DSC analysis of zolpidem hemitartrate has revealed multiple thermal events, including an endothermic peak around 120°C (related to water loss), an exothermic peak around 133°C, a polymorphic transition near 158°C, and a melting peak at approximately 188°C, followed by degradation. mdpi.comresearchgate.net TGA of zolpidem hemitartrate shows a corresponding weight loss at about 111°C, attributed to the loss of water. mdpi.comresearchgate.net A comprehensive thermal profile of this compound using DSC and TGA would be necessary to establish its melting point, thermal stability, and potential for polymorphism.

Advanced Analytical Methodologies for Zolpidem Hydrobromide Quantification and Characterization

Chromatographic Method Development and Validation

Chromatography is the cornerstone for the analysis of zolpidem hydrobromide. The development and validation of these methods are performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure their suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a versatile and widely used technique for the analysis of zolpidem. Its adaptability allows for various configurations to suit different analytical needs, from routine quality control to trace-level detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and extensively applied method for determining the purity and content of zolpidem in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.net Stability-indicating RP-HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient from its degradation products, which may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. jocpr.com

In a typical RP-HPLC setup for zolpidem analysis, a C18 column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation. For instance, one method utilized a mobile phase of water (containing 0.2% v/v triethylamine, pH adjusted to 7) and methanol in a 35:65 v/v ratio, with UV detection at 243 nm. jocpr.com This method successfully separated zolpidem from its base-hydrolysis degradation product. jocpr.com Another study employed a monolithic silica (B1680970) column with a mobile phase of acetonitrile and NaH2PO4 (pH 7.0; 0.01 M; 35:65, v/v) for rapid analysis, determining zolpidem and its degradation product in under 3 minutes. nih.gov

Validation of these methods demonstrates their reliability. Linearity is typically observed over a specific concentration range, with high correlation coefficients (r² > 0.99). researchgate.net Accuracy is confirmed through recovery studies, with results generally falling within 97-101%. nih.gov Precision is assessed by determining intraday and interday relative standard deviations (RSD), which are consistently below 2%. nih.gov The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. researchgate.net

ParameterMethod 1 jocpr.comMethod 2 nih.govMethod 3 nih.gov
ColumnEnable C18 (250 x 4.6 mm, 5µ)Monolithic C18 (100 mm, 3.9 mm)Platisil C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseWater (0.2% triethylamine, pH 7) : Methanol (35:65 v/v)Acetonitrile : NaH2PO4 (0.01 M, pH 7.0) (35:65 v/v)0.1% TFA in Water : Methanol (50:50 v/v)
Flow Rate1.0 mL/min2.5 mL/min1.0 mL/min
Detection (UV)243 nm245 nm254 nm
Retention Time10.374 min2.14 min~2.3 min
Linearity Range5 to 25 µg/mL0.12 to 5 µg/mL-
LOQ-0.12 µg/mL6 µg/mL

For applications requiring higher sensitivity, such as pharmacokinetic studies involving low concentrations of zolpidem in biological fluids, HPLC coupled with a fluorescence detector is the method of choice. nih.govsemanticscholar.org This technique offers significantly lower limits of detection compared to UV detection.

The methodology typically involves extracting zolpidem from a plasma sample. A common procedure is a liquid-liquid extraction using a solvent like a toluene-isoamyl alcohol mixture at a neutral pH, or a solid-phase extraction (SPE) using a C18 cartridge. nih.govnih.gov An internal standard, such as a structurally related compound like propyl-zolpidem or trazodone, is added before extraction to ensure accuracy. nih.govnih.gov

The separation is achieved on a C18 reversed-phase column with a mobile phase like acetonitrile and potassium dihydrogen phosphate buffer. nih.govsemanticscholar.org The key to the method's sensitivity lies in the fluorescence detector settings. For zolpidem, excitation and emission wavelengths are typically set around 254 nm and 390-400 nm, respectively. nih.govnih.gov This configuration allows for the reliable quantification of zolpidem at concentrations as low as 1-2.5 ng/mL in human plasma. nih.govsemanticscholar.org The method has been validated for linearity over a concentration range of 1-400 ng/mL, demonstrating excellent precision with relative standard deviations (RSD) below 5% for quality control samples. nih.gov

ParameterMethod 1 nih.govsemanticscholar.orgMethod 2 nih.gov
MatrixHuman PlasmaHuman Plasma
ExtractionLiquid-Liquid Extraction (Toluene-isoamyl alcohol)Solid-Phase Extraction (Bond Elut C18)
ColumnC18 reversed-phaseC18 (150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 50mM KH2PO4 (50:50)Acetonitrile : 50mM K2HPO4 (pH 6.0) (4:6 v/v)
DetectionFluorescenceFluorescence
Excitation Wavelength254 nm254 nm
Emission Wavelength390 nm400 nm
Linearity Range-1-400 ng/mL
Lower Limit of Quantitation1-2.5 ng/mL-

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of zolpidem, particularly in forensic toxicology and postmortem analysis. nih.govresearchgate.net It combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry.

For GC-MS analysis, zolpidem is typically extracted from biological matrices like blood, urine, or tissues using solid-phase extraction or a one-step liquid-liquid extraction with a solvent like ethyl acetate. nih.govacgpubs.org An internal standard, such as clozapine, is often used. acgpubs.org The extract is then analyzed on a capillary column, commonly an HP-5MS. acgpubs.org

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, only specific ions characteristic of zolpidem and the internal standard are monitored, allowing for accurate quantification even in the presence of interfering substances. nih.gov A developed GC-MS method for zolpidem in urine demonstrated linearity in the range of 10-200 µg/mL, with a limit of detection (LOD) of 0.28 µg/mL and a limit of quantification (LOQ) of 0.35 µg/mL. acgpubs.org The method proved to be rapid, sensitive, and suitable for analyzing various samples, including spiked beverages and foods. acgpubs.org

ParameterMethod Details acgpubs.org
MatrixUrine, Beverages, Foods
ExtractionOne-step liquid-liquid extraction with ethyl acetate
Internal StandardClozapine
ColumnHP-5MS capillary column
DetectionMass Spectrometry (MS)
Linearity Range10-200 µg/mL
LOD0.28 µg/mL
LOQ0.35 µg/mL
Mean Recovery93.40-94.41%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Confirmatory Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantification of drugs in complex biological matrices such as blood, urine, and hair. nih.govresearchgate.net Its high selectivity and sensitivity make it ideal for forensic cases and for studying the metabolic profile of zolpidem. nih.govnih.gov

LC-MS/MS methods can simultaneously quantify zolpidem, its metabolites, and other drugs from a single sample. nih.govresearchgate.net Sample preparation usually involves liquid-liquid extraction or solid-phase extraction. nih.gov The chromatographic separation is performed using a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol. nih.gov

Detection is achieved using a mass spectrometer with positive electrospray ionization (ESI) and operated in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For confirmatory analysis, a second transition can be monitored. nih.gov Validated methods have shown low limits of quantification, for instance, 1 to 2 ng/mL in blood and 0.5 to 10 pg/mg in hair. nih.govresearchgate.net These methods exhibit excellent linearity (r² > 0.99) and precision (CV < 20%). nih.govresearchgate.net The use of deuterated internal standards is common to compensate for matrix effects and variations in extraction recovery. nih.gov

ParameterMethod Details nih.govresearchgate.net
MatricesBlood, Urine, Hair
ExtractionLiquid-Liquid Extraction (1-chlorobutane)
ColumnXTerra MS C18
Mobile PhaseMethanol and Formate Buffer
IonizationPositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal StandardsDeuterated analogues
Limits of Quantification (LOQ)1-2 ng/mL (Blood)
10-25 ng/mL (Urine)
0.5-10 pg/mg (Hair)

High-Performance Thin-Layer Chromatography (HPTLC) for Cost-Effective Analysis

High-Performance Thin-Layer Chromatography (HPTLC) presents a simple, rapid, and cost-effective alternative to HPLC for the quantification of zolpidem in bulk and pharmaceutical formulations. ijpsdronline.com Its major advantages include high sample throughput, as multiple samples can be analyzed simultaneously, and low solvent consumption.

In a typical HPTLC method, the separation is performed on precoated silica gel 60 F254 plates. ijpsdronline.com A suitable mobile phase is selected to achieve good separation; for example, a mixture of ethyl acetate, methanol, and acetonitrile (7:1.5:1.5 v/v/v) has been used successfully. ijpsdronline.com After developing the plate, densitometric analysis is carried out at a specific wavelength, such as 298 nm or 293 nm, to quantify the separated zolpidem. ijpsdronline.com

HPTLC methods for zolpidem are validated according to ICH guidelines. ijpsdronline.com A validated method showed linearity in the range of 200-800 ng/spot, with an LOD of 16.99 ng/spot and an LOQ of 51.50 ng/spot. ijpsdronline.com The method was found to be precise, accurate, and robust, making it suitable for routine quality control analysis. ijpsdronline.com

ParameterMethod 1 ijpsdronline.comMethod 2
Stationary PhaseSilica Gel 60 F254 precoated TLC platesAluminium backed precoated silica gel 60 F254S
Mobile PhaseEthyl acetate : Methanol : Acetonitrile (7:1.5:1.5 v/v/v)Ethyl acetate : Methanol : Triethylamine (9:1:0.3 v/v)
Detection (Densitometry)298 nm293 nm
Rf Value0.58-
Linearity Range200-800 ng/spot-
LOD16.99 ng/spot-
LOQ51.50 ng/spot-

Validation Parameters and Quality Assurance in Analytical Research

Quality assurance is a critical component of analytical research, ensuring that the methods used for the quantification and characterization of pharmaceutical compounds like this compound are reliable, reproducible, and fit for their intended purpose. The validation of an analytical method is a process that demonstrates its suitability for providing meaningful and accurate data. This involves a thorough assessment of several key parameters as outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH).

Assessment of Specificity, Linearity, Accuracy, Precision, and Robustness

The validation of analytical methods for this compound involves a rigorous evaluation of several performance characteristics to ensure the reliability of the results.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For Zolpidem, methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) have demonstrated high specificity, with chromatograms showing no interference from excipients or other peaks at the retention time of Zolpidem. researchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Various studies have established linearity for Zolpidem quantification over different concentration ranges. For instance, an RP-HPLC method showed a linear dynamic range from 2.5 to 30 µg/mL with a correlation coefficient (r) of 0.999. researchgate.net Another study using a Gas Chromatography-Mass Spectrometry (GC-MS) method found linearity between 10-200 µg/mL with a correlation coefficient of 0.997. acgpubs.org A stability-indicating HPLC method demonstrated linearity from 1-20 µg/mL with a coefficient of determination (r²) greater than 0.999. benthamopenarchives.comresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample and the percentage recovered is calculated. For Zolpidem, accuracy studies using an RP-HPLC method showed recovery values between 96.45% and 104.3%. researchgate.net Another study reported mean recoveries in the range of 99.97-100.02%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the relative standard deviation (RSD). Studies on Zolpidem have shown good precision, with RSD values well within acceptable limits. For example, one HPLC method reported a coefficient of variation (CV) value of less than 1.5%. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include changes in the mobile phase composition, pH, flow rate, and detection wavelength. researchgate.net The robustness of a method ensures that it is reproducible in different laboratories or under slightly different conditions.

ParameterMethodologyFindingsReference
SpecificityRP-HPLCNo interference from excipients or other peaks observed. researchgate.net
LinearityRP-HPLCLinear range of 2.5–30 µg/mL (r = 0.999). researchgate.net
LinearityGC-MSLinear range of 10-200 μg/mL (r = 0.997). acgpubs.org
LinearityUPLCLinear range of 30-70 µg/ml (r > 0.999). indexcopernicus.com
AccuracyRP-HPLCRecovery between 96.45% and 104.3%. researchgate.net
AccuracyRP-HPLCMean recovery of 100.0%.
PrecisionHPLCCoefficient of Variation (CV) < 1.5%. researchgate.net
PrecisionUPLCRelative Standard Deviation (RSD) < 1.5%. indexcopernicus.com
RobustnessHPLCMethod remains reliable with small variations in mobile phase, pH, and flow rate. researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir

These limits are often determined using methods based on the signal-to-noise ratio (S/N), where an S/N ratio of 3 is generally used for LOD and 10 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irnih.gov For Zolpidem, various analytical techniques have been validated with specific LOD and LOQ values.

MethodologyLODLOQReference
RP-HPLC0.83 µg/mL2.5 µg/mL researchgate.net
EME-HPLC-UV3 ng/mL10 ng/mL nih.gov
GC-MS0.28 µg/mL0.35 µg/mL acgpubs.org
HPLC0.1 µg/ml0.3 µg/ml researchgate.net
RP-HPLC0.02 µg/ml0.05 µg/ml
RP-HPLC400 ng/mL1000 ng/mL scribd.com

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for the determination of a drug substance in the presence of its degradation products. These methods are developed by subjecting the drug to stress conditions as recommended by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. benthamopenarchives.comnih.gov

For Zolpidem, stability-indicating HPLC and Capillary Electrophoresis (CE) methods have been developed. benthamopenarchives.comnih.gov Forced degradation studies showed that Zolpidem degrades under acidic, alkaline, and oxidative conditions, as well as upon exposure to UV light. benthamopenarchives.comresearchgate.net In one study, a capillary electrophoresis method was developed and validated, demonstrating that degradation products from stress studies did not interfere with the detection of zolpidem tartrate, confirming the method's stability-indicating nature. nih.gov Another HPLC-based study performed stress degradation under acidic, alkaline, oxidative, heat, and photolytic conditions, successfully separating the degradation products from the parent drug. researchgate.net These studies are critical for determining the shelf-life and establishing appropriate storage conditions for the drug product. nih.gov

Impurity Profiling and Related Substance Determination

Impurity profiling involves the identification, quantification, and characterization of impurities in a drug substance. uspnf.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time. uspnf.com Controlling impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final product.

Identification and Quantification of Process-Related Impurities

Process-related impurities in Zolpidem can include starting materials, by-products, intermediates, and reagents from the synthesis process. uspnf.comumich.edu The identification and quantification of these impurities are essential for optimizing the manufacturing process and ensuring the purity of the final active pharmaceutical ingredient (API).

During the process development of Zolpidem, several process-related substances have been identified. umich.eduresearchgate.net These impurities are often first detected by techniques like LC-MS and then synthesized for confirmation and use as reference standards. umich.eduresearchgate.net Some of the identified process-related impurities of Zolpidem include:

(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol (B3332314) umich.eduresearchgate.net

(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid methyl ester umich.eduresearchgate.net

N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide umich.eduresearchgate.net

bis(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine) methane (B114726) umich.eduresearchgate.net

2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone umich.eduresearchgate.net

Zolpidem Acid (USP) synzeal.com

Zolpidem EP Impurity A synzeal.com

Zolpidem EP Impurity B (3-Bromo Zolpidem) synzeal.comveeprho.comaxios-research.com

The qualification and use of reference standards for these impurities are vital for maintaining pharmaceutical consistency and complying with global regulatory frameworks. synthinkchemicals.com

Spectral Characterization of Impurities (IR, MS, NMR)

Once process-related impurities are synthesized, they are comprehensively characterized using various spectral techniques to confirm their structures. These techniques include Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. umich.eduresearchgate.net

For example, the impurity N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide was characterized as follows:

Mass Spectrometry (MS): The mass spectrum showed a protonated molecular ion at m/z 294. umich.edu

Infrared (IR) Spectroscopy: A sharp band at 1659 cm⁻¹ was observed, attributed to the amide C=O stretching. A band at 3233 cm⁻¹ corresponds to the N-H stretch. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displayed characteristic signals, including two singlets at δ 4.05 ppm and 6.05 ppm, corresponding to the amide methyl and amide NH protons, respectively. umich.edu

Similarly, the spectral data for other impurities like (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol have been fully elucidated to confirm their chemical structures. umich.edu This detailed characterization is crucial for developing validated analytical methods for impurity detection and for quality control during the manufacturing of this compound. nih.gov

Bioanalytical Methodologies for this compound in Research Matrices

The accurate quantification of this compound in biological matrices is paramount for forensic toxicology, clinical monitoring, and pharmacokinetic studies. The development of sensitive and selective bioanalytical methods is crucial for isolating the analyte from complex biological samples and ensuring reliable measurement. This section focuses on the various extraction techniques employed to isolate zolpidem from research matrices, with a particular emphasis on urine.

Extraction Techniques from Biological Samples (e.g., urine)

A variety of extraction methodologies have been developed and validated for the determination of zolpidem in biological fluids, each offering distinct advantages in terms of efficiency, speed, and solvent consumption. The most prevalent techniques for zolpidem extraction include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and microextraction techniques. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the isolation of zolpidem. nih.gov This method relies on the differential solubility of zolpidem in two immiscible liquid phases. A straightforward and rapid one-step LLE procedure using ethyl acetate as the extraction solvent has been developed for the determination of zolpidem in urine, demonstrating high extraction efficiency with recovery rates between 93.40% and 94.41%. acgpubs.org In another approach, a supramolecular solvent (SUPRASs) mixture composed of tetrahydrofuran (B95107) and 1-hexanol (B41254) has been utilized for the liquid-liquid extraction of zolpidem from both urine and blood samples prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netnih.gov

Solid-Phase Extraction (SPE) is another cornerstone technique for the extraction of zolpidem from biological matrices. nih.govnih.govspringernature.com SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample, after which the analyte is eluted with a suitable solvent. This technique is recognized for its ability to provide cleaner extracts compared to LLE.

Microextraction Techniques have gained prominence due to their reduced solvent and sample consumption, as well as their environmental friendliness.

Dispersive Liquid-Liquid Microextraction (DLLME): A sonication-assisted DLLME method has been validated for the quantification of zolpidem in human plasma. nih.gov This technique is noted for being faster and requiring less organic solvent than traditional LLE and SPE methods. nih.gov

Electromembrane Extraction (EME): A novel EME method has been developed for the quantification of zolpidem in biological fluids. nih.govexcli.de This technique employs an electric field to facilitate the migration of the analyte from the sample matrix, through a supported liquid membrane, and into an acceptor solution. nih.gov The developed EME method demonstrated an enrichment factor greater than 75 within a 15-minute extraction time. nih.govexcli.de The relative recoveries for zolpidem in biological samples using this method were found to be in the range of 60.3% to 78.9%. nih.govexcli.de

Dispersive Solid-Phase Extraction (DSPE): While applied to a food matrix (apple juice), a DSPE method using polyethylene (B3416737) imine-coated magnetic nanoparticles has been developed to preconcentrate zolpidem. semanticscholar.orgnih.govrsc.org This highlights the adaptability of advanced solid-phase extraction materials.

Other Extraction Methodologies:

Protein Precipitation: For postmortem fluid and tissue samples, a simple "crash and shoot" method involving protein precipitation with cold acetonitrile has been utilized. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, known for its simplicity and speed, has been optimized for the extraction of z-drugs, including zolpidem, from urine samples while minimizing matrix effects and achieving high recovery rates. researchgate.net

The selection of an appropriate extraction technique is contingent upon the specific requirements of the analysis, including the nature of the biological matrix, the desired level of sensitivity, and the available instrumentation.

Table of Extraction Methodologies for Zolpidem

Extraction Method Matrix Key Reagents/Sorbents Analytical Technique Recovery (%) Limit of Quantification (LOQ)
Liquid-Liquid Extraction (LLE) Urine Ethyl acetate GC-MS 93.40 - 94.41 0.35 µg/mL
Supramolecular Solvent LLE Urine, Blood Tetrahydrofuran and 1-hexanol GC-MS/MS Satisfactory 0.20 - 5 ng/mL (Urine)
Sonication-Assisted DLLME Plasma Not Specified HPLC-PDA Excellent 0.15 µg/mL
Electromembrane Extraction (EME) Urine, Plasma 2-ethylhexanol HPLC-UV 60.3 - 78.9 10 ng/mL
QuEChERS Urine Not Specified LC-MS/MS & GC-MS/MS High Not Specified
Protein Precipitation Postmortem Fluids & Tissues Acetonitrile UPLC-MS/MS 78 - 87 Not Specified
Solid-Phase Extraction (SPE) Biological Fluids/Tissues Not Specified GC-MS Not Specified Not Specified

Neurochemical and Mechanistic Insights Beyond Primary Pharmacodynamics of Zolpidem Hydrobromide

Modulation of Central Nervous System Neurotransmitter Systems

While zolpidem's primary hypnotic effects are mediated through the enhancement of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, research indicates it also influences other key central nervous system neurotransmitters. youtube.combritannica.com

Studies investigating the neurochemical effects of zolpidem have revealed its ability to modulate monoamine neurotransmitters. In research settings where antipsychotic medications like haloperidol (B65202) and chlorpromazine (B137089) induced a significant decrease in dopamine (B1211576), norepinephrine, and serotonin (B10506) levels in brain homogenates, co-administration of zolpidem was found to significantly reverse these depletions, particularly at higher doses. nih.gov

However, other research has shown that zolpidem on its own can diminish serotonin synthesis in the hippocampus, striatum, and frontal cortex at doses of 10-30 mg/kg. nih.gov At higher doses (30-100 mg/kg), it was also observed to decrease the rate of dopamine utilization in the rat striatum. nih.gov The compound did not appear to alter the utilization rate of norepinephrine. nih.gov These findings suggest a complex, dose-dependent interaction with monoaminergic systems.

NeurotransmitterEffect of Antipsychotics (Haloperidol/Chlorpromazine)Effect of Zolpidem Co-AdministrationDirect Effect of Zolpidem (Dose-Dependent)
DopamineSignificant Decrease nih.govSignificant Reversal of Decrease nih.govDecreased utilization at high doses nih.gov
NorepinephrineSignificant Decrease nih.govSignificant Reversal of Decrease nih.govNo alteration in utilization nih.gov
SerotoninSignificant Decrease nih.govSignificant Reversal of Decrease nih.govDiminished synthesis nih.gov

Oxidative Stress Modulation and Neuroprotective Mechanisms

Emerging evidence suggests that zolpidem possesses antioxidant and neuroprotective properties, partly attributed to its structural similarity to the known antioxidant, melatonin (B1676174). nih.govnih.gov These properties are demonstrated through its ability to counteract oxidative damage and bolster endogenous antioxidant systems. nih.gov

Zolpidem has been shown to exhibit direct antioxidant activity. nih.gov In-silico studies have confirmed that zolpidem is an efficient radical scavenger, with a capacity similar to melatonin and Trolox, a vitamin E analog. nih.govfao.org This scavenging activity supports the biomedical evidence that zolpidem therapy may have beneficial effects against oxidative injury. nih.gov Its antioxidant effects have been observed in various models, including protecting against oxidative damage induced by sleep deprivation and cisplatin-induced nephrotoxicity. nih.govcambridge.org

Zolpidem effectively prevents induced lipid peroxidation in both liver and brain homogenates, showing efficacy comparable to melatonin. nih.govtandfonline.com In one study, 1 mM of zolpidem tartrate reduced induced lipid peroxidation by 34-50%. tandfonline.com This action is a key indicator of its ability to protect cell membranes from oxidative damage. nih.gov

Compound (Concentration)Inhibition of Induced Lipid Peroxidation
Zolpidem Tartrate (1 mM)~34% tandfonline.com
Melatonin (1 mM)~35% tandfonline.com
β-estradiol (200 µM)~72% tandfonline.com
Trolox (200 µM)Total Prevention tandfonline.com

Furthermore, zolpidem has been shown to modulate the activity of crucial endogenous antioxidant enzymes. In animal models where antipsychotic treatment decreased the activity of superoxide (B77818) dismutase (SOD) and catalase in the brain, co-administration of zolpidem significantly reversed this effect. nih.gov By bolstering these natural defense systems, zolpidem helps mitigate the damage caused by reactive oxygen species. nih.govmdpi.com Treatment with zolpidem has also been found to restore depleted catalase activity following sleep deprivation-induced oxidative stress. cambridge.org

In addition to its effects on antioxidant enzymes, zolpidem influences other markers of oxidative balance. Studies have demonstrated that in models of antipsychotic-induced oxidative stress, zolpidem treatment significantly restored depleted levels of non-protein thiols (NPSH), such as glutathione (B108866), and total nitric oxide. nih.gov Non-protein thiols are crucial for cellular detoxification and redox balance. mdpi.com By replenishing these molecules, zolpidem further contributes to its neuroprotective and antioxidant profile. nih.gov

Theoretical Neurophysiological Effects

Beyond its primary sedative function and secondary antioxidant activities, zolpidem exhibits several other neurophysiological effects that suggest a broader impact on brain function.

One area of investigation involves its impact on event-related potentials (ERPs). Studies show that zolpidem affects ERPs in a manner similar to other sedative-hypnotics, by increasing N2 and P3 latencies and decreasing their amplitudes, which suggests a reduction in resource allocation for cognitive processing. nih.gov However, unlike other hypnotics, it does not alter the N1 component and has been found to increase the P2 amplitude at higher doses, indicating a more complex effect on initial sensory processing and orienting. nih.gov

Zolpidem also modulates GABAA receptor function in specific brain regions, such as the subthalamic nucleus, a key area in the basal ganglia circuit. nih.gov At a concentration of 100 nM, zolpidem significantly prolonged the decay time of miniature inhibitory postsynaptic currents without affecting amplitude, suggesting it enhances the duration of synaptic inhibition. nih.gov This action in the basal ganglia may provide a rationale for its potential use in movement disorders. nih.govnih.gov

Perhaps the most intriguing theoretical effect is zolpidem's capacity to induce paradoxical arousal and restore brain function in certain neurological disorders. frontiersin.orgnih.gov It is hypothesized that in cases of brain injury, some GABA receptors may become modified or "supersensitized." nih.gove-arm.org Zolpidem, with its high selectivity for the α1 subunit of the GABAA receptor, may selectively bind to these modified receptors, leading to a paradoxical reversal of neuronal dormancy and an increase in cerebral blood flow and metabolism in affected brain regions. frontiersin.orge-arm.orgresearchgate.net This has been observed as increased functional connectivity and blood flow in areas like the striatum and frontal cortex post-administration. frontiersin.orgresearchgate.net

Influence on Brain Wave Activity and Coherence

Zolpidem hydrobromide exerts a distinct influence on the brain's electrical activity, as measured by electroencephalography (EEG). Its effects are characterized by a typical "benzodiazepine signature," involving the modulation of various frequency bands. uzh.ch

In healthy individuals, zolpidem administration typically leads to a reduction in low-frequency power, specifically in the delta (1-4 Hz) and theta (4-8 Hz) bands. nih.govsleepandcognitionlab.org Conversely, it has been shown to increase power in the spindle frequency range (12.25-13.0 Hz) and the beta (13-30 Hz) and gamma (>30 Hz) frequency bands. nih.govresearchgate.net Studies have noted that the reduction in theta/alpha activity often precedes the decrease in delta activity. uzh.ch

In patients with disorders of consciousness (DOC), zolpidem can induce paradoxical arousal, which is accompanied by significant changes in EEG patterns. elifesciences.org In these cases, a notable effect is the sharp reduction in the power and coherence of low-frequency oscillations, particularly in the 6-10 Hz range, which is often prominent in frontocentral regions of the brain in individuals with severe brain injuries. elifesciences.orgmedscape.com This decrease in low-frequency synchrony is often coupled with an increase in higher frequency brain wave activity (15-30 Hz). elifesciences.orgmedscape.com Some studies have also observed a decrease in the relative theta power and a slight increase in relative beta-gamma power after zolpidem administration in patients with brain injuries. nih.gov

The table below summarizes the principal effects of this compound on brain wave activity.

Brain Wave BandFrequency RangeTypical Effect of this compound
Delta1-4 HzDecrease nih.govsleepandcognitionlab.org
Theta4-8 HzDecrease nih.govsleepandcognitionlab.org
Alpha8-12 HzDecrease researchgate.net
Sigma (Spindles)12-15 HzIncrease nih.govsleepandcognitionlab.org
Beta13-30 HzIncrease researchgate.net
Gamma>30 HzIncrease researchgate.net

Mechanisms Underlying Paradoxical Arousal in Specific Neurological States

One of the most intriguing aspects of this compound is its ability to induce paradoxical arousal in a subset of patients with disorders of consciousness, such as those in a vegetative or minimally conscious state following brain injury. elifesciences.orgnih.govmichiganmedicine.org This effect is transient, typically lasting for one to four hours, but can be repeatedly induced with subsequent administrations. michiganmedicine.org

The leading hypothesis for this paradoxical effect centers on the GABAergic system and the unique state of the brain following severe injury. e-arm.org It is proposed that in some cases of brain damage, a phenomenon of "neurodormancy" occurs, where certain brain circuits are inhibited. e-arm.org Zolpidem, with its high selectivity for the α1 subunit of the GABA-A receptor, is thought to act on modified GABA receptors that have become supersensitized in the post-injury brain. e-arm.orge-arm.org By binding to these altered receptors, zolpidem may paradoxically terminate the abnormal, excessive inhibition, thereby "switching on" dormant neural circuits. e-arm.orge-arm.org

Neuroimaging studies have provided further insights into these mechanisms. Single-photon emission computed tomography (SPECT) and positron emission tomography (PET) scans have demonstrated that zolpidem can increase cerebral perfusion and metabolism in previously hypoactive brain regions in responsive patients. nih.govnih.gov Specifically, studies have shown increased metabolism in the dorsolateral prefrontal and mesiofrontal cortices, areas crucial for higher cognitive functions. frontiersin.org This suggests that zolpidem may help to restore function within critical cortico-striato-pallido-thalamo-cortical loops that are disrupted after brain injury. frontiersin.orgnih.gov The activation of these circuits is believed to underlie the observed improvements in arousal, communication, and motor function. elifesciences.orgfrontiersin.org

Interaction with GABAergic Hypofunction in Neurological Disorders

The paradoxical effects of this compound are closely linked to the state of the GABAergic system in various neurological disorders. In the context of severe brain injury, it is theorized that there is a state of GABAergic hypofunction in certain brain regions, which contributes to the clinical picture of impaired consciousness. e-arm.org

Following a brain injury, there can be a downregulation of GABA receptors. e-arm.org It has been suggested that zolpidem's high selectivity for the α1-containing GABA-A receptors allows it to selectively act on modified omega receptors that have developed post-injury. e-arm.orge-arm.org This selective action may increase the affinity of these downregulated GABA receptors, effectively restoring a degree of GABAergic function and leading to the termination of brain dormancy. e-arm.org This is supported by F-18 flumazenil (B1672878) PET studies, which have shown increased GABAergic receptor activity following zolpidem administration in patients who exhibit paradoxical arousal. e-arm.orgnih.gov

The interaction is complex, as some research in healthy volunteers has shown that zolpidem can reduce GABA levels in the thalamus. nih.gov However, in the damaged brain, the net effect appears to be a restoration of function in key neural circuits. The ability of zolpidem to modulate the GABAergic system in this manner appears to be unique, as other GABAergic agents like zopiclone (B121070) have not been shown to produce the same paradoxical arousal effects. nih.govwikipedia.org This highlights the specific interaction of zolpidem with altered GABA receptor subtypes in the context of neurological pathology.

The table below outlines the proposed mechanisms of this compound's interaction with the GABAergic system in neurological disorders.

Proposed MechanismKey ElementsSupporting Evidence
Reversal of Neurodormancy Action on supersensitized, modified GABA-A receptors post-brain injury. e-arm.orge-arm.orgCase reports of arousal from vegetative/minimally conscious states. elifesciences.orgnih.gov
Restoration of Cortical Activity Increased metabolism in prefrontal and mesiofrontal cortices. frontiersin.orgPET and SPECT imaging studies showing increased cerebral blood flow and metabolism. nih.govnih.gov
Modulation of GABA Receptor Affinity Selective binding to α1 subunit-containing GABA-A receptors, potentially increasing the affinity of downregulated receptors. e-arm.orgF-18 flumazenil PET studies indicating increased GABAergic receptor activity. e-arm.orgnih.gov

Q & A

What are the critical safety protocols for handling Zolpidem hydrobromide in laboratory settings?

Basic Question
this compound requires strict safety measures due to its pharmacological activity and potential toxicity. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles are mandatory during handling. Avoid skin contact, though irritation is uncommon .
  • Storage : Store in airtight containers away from ignition sources. Static discharge precautions must be implemented .
  • Emergency Procedures : In case of accidental ingestion, immediate medical consultation is required. For spills, mechanically collect material and avoid environmental contamination .

How can researchers design experiments to quantify this compound’s pharmacokinetic parameters in preclinical models?

Advanced Question
Methodological considerations include:

  • Dose Selection : Use dose-ranging studies based on prior toxicological data (e.g., LD50 values) and align with human equivalent doses .
  • Animal Models : Swiss albino mice or Sprague-Dawley rats are common. Group animals (n=6–10) for statistical power and include controls (e.g., saline-treated) .
  • Sampling : Serial blood/tissue sampling at intervals (e.g., 0.5, 1, 2, 4, 8 hours post-administration) to capture absorption and elimination phases .
  • Analytical Validation : Employ HPLC or LC-MS/MS for quantification, validated per USP guidelines (e.g., retention time, peak purity, linearity) .

What methodological steps ensure reproducibility in chromatographic assays for this compound?

Basic Question
To validate analytical methods:

  • System Suitability : Follow USP 〈621〉 guidelines, including column efficiency (N ≥ 2000), tailing factor (<2), and RSD ≤2% for peak areas .
  • Calibration Curves : Use ≥5 concentration levels (e.g., 50–150% of target concentration) with R² ≥0.995 .
  • Forced Degradation Studies : Expose samples to heat, light, and acidic/alkaline conditions to confirm specificity .
  • Data Reporting : Include run time, mobile phase composition, and detector settings (e.g., UV absorption at 254 nm) .

How can contradictions between preclinical and clinical data on Zolpidem’s adverse effects be systematically addressed?

Advanced Question
Resolve discrepancies using:

  • Systematic Review : Aggregate preclinical (rodent) and clinical data, applying PRISMA guidelines to assess bias .
  • Dose-Response Analysis : Normalize doses across species via body surface area scaling to identify interspecies variability .
  • Mechanistic Studies : Use in vitro models (e.g., GABAA receptor binding assays) to clarify if adverse effects (e.g., dizziness) arise from receptor subtype selectivity .
  • Meta-Regression : Analyze covariates like age, comorbidities, and co-administered drugs to contextualize clinical findings .

What frameworks are recommended for formulating research questions on Zolpidem’s neurocognitive effects?

Advanced Question
Adopt structured frameworks to ensure rigor:

  • PICO : Define Population (e.g., Alzheimer’s patients), Intervention (Zolpidem dose), Comparison (placebo), Outcome (memory retention) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (addresses GABAergic mechanisms), Novel (explores off-target effects), Ethical (IRB-approved), and Relevant (links to sleep-disorder comorbidities) .
  • Hypothesis Refinement : Use pilot studies to test assumptions (e.g., dose-dependent sedation) before large-scale trials .

How should researchers control confounding variables in studies assessing Zolpidem’s impact on sleep architecture?

Advanced Question
Mitigate confounders via:

  • Randomization : Assign subjects to treatment/control groups using block randomization to balance age, gender, and baseline sleep metrics .
  • Blinding : Double-blind designs prevent observer bias in polysomnography interpretation .
  • Covariate Adjustment : Use ANCOVA to control for variables like caffeine intake or circadian rhythms .
  • Placebo Washout : Include a washout period (≥5 half-lives) to eliminate residual drug effects in crossover studies .

What are best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Advanced Question
For SAR studies:

  • Scaffold Modification : Introduce substituents at the imidazopyridine core (e.g., methyl, halogens) and assess binding affinity via radioligand assays .
  • Stereochemical Analysis : Compare enantiomers (e.g., (R)- vs. (S)-Zolpidem) using chiral chromatography and in vivo sedative assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GABAA α1 subunits .
  • Purity Verification : Characterize derivatives via NMR (≥95% purity), elemental analysis, and melting point determination .

How can researchers optimize animal models to study Zolpidem’s anxiolytic effects without confounding sedation?

Advanced Question
Strategies include:

  • Behavioral Assays : Use elevated plus maze (EPM) and light-dark box tests with infrared tracking to distinguish anxiolysis (time in open arms) from sedation (reduced locomotion) .
  • Dose Titration : Identify sub-sedative doses via dose-response curves (e.g., 1–5 mg/kg in mice) .
  • Pharmacological Challenges : Co-administer flumazenil (GABAA antagonist) to confirm receptor-mediated effects .
  • EEG Monitoring : Correlate behavioral outcomes with cortical gamma oscillations (30–80 Hz), a biomarker of anxiolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.